Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsKey reagents and catalysts such as palladium and copper are often used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, where one functional group is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or halogenated compounds .
Scientific Research Applications
HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Benzothiophene: Similar in structure but contains a sulfur atom, also known for its biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
The combination of the heptyl, benzenesulfonamido, and carboxylate groups with the benzofuran core enhances its versatility and effectiveness in various scientific and industrial applications .
Properties
Molecular Formula |
C23H27NO5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
heptyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO5S/c1-3-4-5-6-10-15-28-23(25)22-17(2)29-21-14-13-18(16-20(21)22)24-30(26,27)19-11-8-7-9-12-19/h7-9,11-14,16,24H,3-6,10,15H2,1-2H3 |
InChI Key |
UAWSSBZOZQJNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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